molecular formula C10H12BrNO2 B13370172 N-(3-bromobenzyl)-beta-alanine

N-(3-bromobenzyl)-beta-alanine

Katalognummer: B13370172
Molekulargewicht: 258.11 g/mol
InChI-Schlüssel: ANBMMXGIKOSDNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromobenzyl)-beta-alanine is an organic compound that features a bromobenzyl group attached to the beta position of alanine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromobenzyl)-beta-alanine typically involves the reaction of 3-bromobenzyl bromide with beta-alanine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or water to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-bromobenzyl)-beta-alanine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce functional groups like carboxylic acids or aldehydes.

    Reduction: The bromobenzyl group can be reduced to a benzyl group under hydrogenation conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in solvents like ethanol or water.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: N-(substituted-benzyl)-beta-alanine derivatives.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Benzyl-beta-alanine.

Wissenschaftliche Forschungsanwendungen

N-(3-bromobenzyl)-beta-alanine has several applications in scientific research:

Wirkmechanismus

The mechanism by which N-(3-bromobenzyl)-beta-alanine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromobenzyl group can enhance the compound’s binding affinity to its target, thereby increasing its potency .

Vergleich Mit ähnlichen Verbindungen

    N-(3-bromobenzyl) noscapine: Shares the bromobenzyl group but has a different core structure.

    3-bromobenzyl alcohol: Similar in structure but lacks the alanine moiety.

    3-bromobenzyl bromide: A precursor in the synthesis of N-(3-bromobenzyl)-beta-alanine.

Uniqueness: this compound is unique due to its combination of the bromobenzyl group and the beta-alanine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions in biological systems and provides versatility in chemical synthesis.

Eigenschaften

Molekularformel

C10H12BrNO2

Molekulargewicht

258.11 g/mol

IUPAC-Name

3-[(3-bromophenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H12BrNO2/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14/h1-3,6,12H,4-5,7H2,(H,13,14)

InChI-Schlüssel

ANBMMXGIKOSDNV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)CNCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.